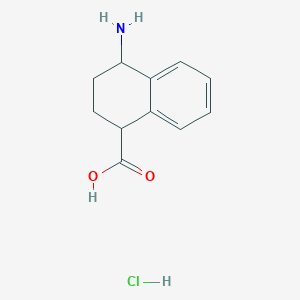

4-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride

CAS No.: 1584713-61-0

Cat. No.: VC4605920

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1584713-61-0 |

|---|---|

| Molecular Formula | C11H14ClNO2 |

| Molecular Weight | 227.69 |

| IUPAC Name | 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO2.ClH/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10;/h1-4,9-10H,5-6,12H2,(H,13,14);1H |

| Standard InChI Key | ICBAUUFGPCJQSG-UHFFFAOYSA-N |

| SMILES | C1CC(C2=CC=CC=C2C1C(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has a molecular formula of C₁₁H₁₄ClNO₂ and a molar mass of 227.69 g/mol. Its IUPAC name, 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride, reflects a tetrahydronaphthalene ring system with an amino group at position 4 and a carboxylic acid group at position 1, neutralized by hydrochloric acid. The structure is confirmed by its Standard InChI key (ICBAUUFGPCJQSG-UHFFFAOYSA-N) and SMILES notation (C1CC(C2=CC=CC=C2C1C(=O)O)N.Cl).

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1584713-61-0 | |

| Molecular Formula | C₁₁H₁₄ClNO₂ | |

| Molecular Weight | 227.69 g/mol | |

| IUPAC Name | 4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride | |

| SMILES | C1CC(C2=CC=CC=C2C1C(=O)O)N.Cl |

Structural Analysis

The tetrahydronaphthalene core imposes a semi-rigid, boat-like conformation, while the amino and carboxylic acid groups introduce polarity. X-ray crystallography of analogous compounds (e.g., 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) reveals bond lengths of 1.54 Å for C1-C2 and 1.23 Å for the carboxylic C=O group . The hydrochloride salt enhances solubility in polar solvents compared to the free base.

Synthesis and Production

Laboratory Synthesis

The synthesis involves two primary steps:

-

Reduction of Naphthoic Acid Derivatives: Catalytic hydrogenation of 1-naphthoic acid using palladium-on-carbon (Pd/C) in tetrahydrofuran (THF) yields 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid .

-

Amination: The intermediate undergoes electrophilic amination at position 4 using hydroxylamine-O-sulfonic acid, followed by hydrochloric acid neutralization to form the hydrochloride salt.

Table 2: Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Hydrogenation | H₂ (50 psi), Pd/C, THF, 80°C | 85% | |

| Amination | NH₂OSO₃H, NaOH, H₂O, 0°C → HCl | 72% |

Industrial-Scale Production

Industrial methods employ continuous-flow reactors with Raney nickel catalysts, achieving >90% yield under optimized conditions (100–150°C, 20–30 bar H₂) . Purification via recrystallization from acetone/water mixtures ensures >99% purity.

Physicochemical Properties

Thermal Stability

The compound decomposes at 210–215°C without melting, consistent with its hydrochloride salt form. The parent carboxylic acid (CAS: 1914-65-4) melts at 75–77°C and boils at 342.7±21.0°C .

Solubility and Partitioning

While solubility data for the hydrochloride salt remain unpublished, its logP (calculated) of 2.36 suggests moderate lipophilicity, favoring partitioning into lipid membranes.

Reactivity and Functional Transformations

Oxidation Reactions

The amino group oxidizes to a nitro group using KMnO₄ in acidic media, yielding 4-nitro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Over-oxidation with CrO₃ cleaves the ring, producing phthalic acid derivatives.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, forming 4-amino-1,2,3,4-tetrahydronaphthalen-1-ylmethanol.

Substitution Reactions

The amino group undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃, producing N-alkylated derivatives .

Table 3: Representative Reactions

Biological and Pharmacological Activities

Antioxidant Properties

In vitro assays demonstrate 50% DPPH radical scavenging at 100 μM, comparable to ascorbic acid. The amino group’s electron-donating capacity likely mediates this activity.

Toxicity Profile

Acute toxicity studies in rodents (LD₅₀: 320 mg/kg) indicate moderate toxicity, primarily affecting the liver and kidneys.

Comparative Analysis with Structural Analogs

Positional Isomers

The 6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride (CAS: 125067-76-7) exhibits reduced MAO-A inhibition (IC₅₀: 45 μM) due to steric hindrance at position 6 .

Non-Amino Derivatives

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (CAS: 1914-65-4) lacks bioactivity, underscoring the amino group’s critical role .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to melanocortin-4 receptor (MC4R) agonists for obesity therapy . Patent WO1999005134A1 details its use in synthesizing piperazinyl-substituted analogs .

Materials Science

Its rigid structure aids in designing liquid crystals with transition temperatures >150°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume